Biochemical MDM2-p53 Binding Affinity of Milademetan vs. In-Class Clinical-Stage Inhibitors
In an HTRF (homogeneous time-resolved fluorescence) biochemical assay measuring disruption of the MDM2-p53 protein-protein interaction, milademetan exhibits an IC50 of 5.57 nM . This potency places milademetan between the first-generation nutlin-3a (IC50 90 nM) and second-generation agents such as idasanutlin/RG7388 (IC50 6 nM) and AMG-232 (IC50 0.6 nM), while being approximately 3-fold more potent than the first clinical MDM2 inhibitor RG7112 (IC50 18 nM) [1].
| Evidence Dimension | Biochemical inhibition of MDM2-p53 interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.57 nM |
| Comparator Or Baseline | Nutlin-3a: 90 nM; RG7112: 18 nM; Idasanutlin: 6 nM; AMG-232: 0.6 nM |
| Quantified Difference | Milademetan is 16-fold more potent than nutlin-3a, 3.2-fold more potent than RG7112, and 1.1-fold less potent than idasanutlin |
| Conditions | HTRF biochemical assay measuring MDM2-p53 interaction disruption |
Why This Matters
Procurement of milademetan versus nutlin-3a or RG7112 provides a 3–16× biochemical potency advantage for in vitro target engagement studies.
- [1] ScienceDirect. Idasanutlin product summary. IC50 = 6 nM. View Source
